molecular formula C17H16ClNO3S B1425804 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one CAS No. 193686-76-9

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Cat. No. B1425804
M. Wt: 349.8 g/mol
InChI Key: UMJJRQXJGYESBD-UHFFFAOYSA-N
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Description

“7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one” is a chemical compound with the CAS Number: 24310-36-9 . It has a molecular weight of 315.39 . The IUPAC name for this compound is 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one” are not available, it’s known that similar compounds undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.39 . It is a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis of AVP V2-agonist : The compound is used in the highly enantioselective synthesis of (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid, a key intermediate for the synthesis of non-peptide AVP V2-agonist (Shinohara et al., 2000).

Synthesis of Substituted Compounds

  • Regioselective Formation of Substituted Derivatives : Sulfochlorination of the compound leads to the regioselective formation of 7-chlorosulfonyl derivatives. These derivatives are used to create a variety of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines with potential therapeutic applications (Dorogov et al., 2006).

Advancements in Synthesis Methods

  • Improved Synthesis Process : The compound has been synthesized with a 95% yield using a one-step reaction in sulfuric acid, showcasing an advancement in synthesis methods for efficient production (Deng-ke, 2009).

  • Synthesis of Vasopressin V2 Receptor Agonist : It serves as a key intermediate in the efficient synthesis of vasopressin V2 receptor agonist OPC-51803 (Ohtani et al., 2002).

X-ray Diffraction and Structural Analysis

  • X-ray Diffraction Analysis : Studies involving X-ray diffraction have been conducted on derivatives of the compound, contributing to our understanding of their crystalline structures and properties (Macías et al., 2011).

Catalytic Applications

  • Gold-Catalyzed Hydroamination : The compound is utilized in gold-catalyzed hydroamination, facilitating the synthesis of various azepine derivatives which are challenging to produce via other methods (Ito et al., 2011).

Pharmaceutical Research

  • Inhibition of Insulin-like Growth Factor 1 Receptor Signaling : A derivative of the compound has been studied for its inhibitory effects on insulin-like growth factor 1 receptor signaling in human breast cancer cells, offering potential therapeutic applications (Chakravarti et al., 2011).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-12-4-7-14(8-5-12)23(21,22)19-10-2-3-17(20)15-11-13(18)6-9-16(15)19/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJRQXJGYESBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138337
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

CAS RN

193686-76-9
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
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Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-1-Benzazepin-5-one, 7-chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]
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Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
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Synthesis routes and methods

Procedure details

Processes for the preparation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine and 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine were reported in Bioorganic & medicinal chemistry 7 (1999), 1743-1754. According to the journal, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be prepared by reacting 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesufonyl-2,3,4,5-tetrahydro-1H-1-benzazepine with acetic acid in the presence of hydrochloric acid and water to obtain 7-chloro-5-oxo-2,3,4,5-tetrahydro-1-p-toluenesulfonyl-1H-1-benzazepine, and then reacted with polyphospholic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 6
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

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